molecular formula C19H17ClN4O2 B1193174 LDHA-IN-22Y

LDHA-IN-22Y

Numéro de catalogue B1193174
Poids moléculaire: 368.82
Clé InChI: NKUNTWSMUIPKSU-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LDHA-IN-22Y is an inhibitor of human lactate dehydrogenase A (LDHA).

Applications De Recherche Scientifique

LDHA and Cancer Research

LDHA (Lactate Dehydrogenase A) plays a crucial role in cancer metabolism, acting as a key glycolytic enzyme and biomarker for aggressive cancers. Research has identified LDHA as a potential therapeutic target in various cancers, including pancreatic cancer, neuroblastoma, breast cancer, non-small cell lung cancer, and glioblastoma.

  • Pancreatic Cancer : A study discovered a lactate dehydrogenase proteolysis targeting chimera (PROTAC) degrader, named compound 22 (MS6105), which potently degraded LDHA. This compound showed more potency than its parent LDH inhibitor in suppressing the growth of pancreatic cancer cell lines (Sun et al., 2022).

  • Neuroblastoma : LDHA expression is associated with patient outcomes in neuroblastoma. Its depletion decreases neuroblastoma growth independently of aerobic glycolysis, suggesting it could be a therapeutic target in this cancer type (Dorneburg et al., 2018).

  • Breast Cancer : In breast cancer, high LDHA expression is linked with cell proliferation, metastasis, and poor patient survival. LDHA promotes glycolysis and cell proliferation in vitro and in vivo, making it a potential target for breast cancer therapy (Xiao et al., 2016).

  • Non-Small Cell Lung Cancer : LDHA overexpression in non-small cell lung cancer (NSCLC) is associated with poor prognosis and radioresistance. Inhibiting LDHA can increase radiosensitivity in NSCLC cells and enhance radiotherapy efficacy (Yang et al., 2021).

  • Glioblastoma : Targeting LDHA in glioblastoma, particularly through suppression or inhibition, can enhance the sensitivity to radiotherapy and chemotherapeutic agents like temozolomide. This highlights the importance of LDHA in the metabolic reprogramming of cancer cells and its potential as a therapeutic target (Koukourakis et al., 2017).

LDHA and Metabolic Research

LDHA's role extends beyond cancer, influencing various aspects of cell metabolism. It's involved in anaerobic glycolysis, making it a key player in metabolic diseases and potentially other conditions where metabolism is a factor.

  • Metabolic Reprogramming in Tumors : LDHA is involved in metabolic reprogramming within the tumor microenvironment, crucial for cancer cell bioenergetics and biosynthesis. Targeting LDHA, along with its isoforms, could be beneficial in advanced cancer treatment (Mishra & Banerjee, 2019).

  • Glycolysis and Energy Production : As LDHA catalyzes the conversion of pyruvate to lactate, it's pivotal in the energy production of cells, especially in conditions like hypoxia commonly observed in tumor microenvironments. This positions LDHA as a significant target for therapies aimed at disrupting cancer cell energy production (Jafary et al., 2019).

  • Potential in Brain Tumor Therapy : LDHA’s role in brain tumors, particularly glioblastoma, as a part of the Warburg effect (aerobic glycolysis), makes it a potential target for therapeutic interventions. This could lead to the development of LDHA inhibitors suitable for clinical application in brain tumor therapies (Valvona et al., 2015).

  • Interaction with Tumor Microenvironment : LDHA influences the tumor-stroma metabolic interaction, playing a significant role in the exchange of metabolic fuel. Its regulation in both tumor and stromal cells could be vital for effective cancer treatment strategies (Mishra & Banerjee, 2019).

Propriétés

Nom du produit

LDHA-IN-22Y

Formule moléculaire

C19H17ClN4O2

Poids moléculaire

368.82

Nom IUPAC

3-(5-Amino-6-{[(1R)-1-phenylethyl]amino}-2-pyrazinyl)-4-chlorobenzoic acid

InChI

InChI=1S/C19H17ClN4O2/c1-11(12-5-3-2-4-6-12)23-18-17(21)22-10-16(24-18)14-9-13(19(25)26)7-8-15(14)20/h2-11H,1H3,(H2,21,22)(H,23,24)(H,25,26)/t11-/m1/s1

Clé InChI

NKUNTWSMUIPKSU-LLVKDONJSA-N

SMILES

O=C(O)C1=CC=C(Cl)C(C2=NC(N[C@@H](C3=CC=CC=C3)C)=C(N)N=C2)=C1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

LDHAIN22Y;  LDHA-IN22Y;  LDHAIN-22Y;  LDHA-IN-22Y

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LDHA-IN-22Y
Reactant of Route 2
Reactant of Route 2
LDHA-IN-22Y
Reactant of Route 3
LDHA-IN-22Y
Reactant of Route 4
LDHA-IN-22Y
Reactant of Route 5
LDHA-IN-22Y
Reactant of Route 6
Reactant of Route 6
LDHA-IN-22Y

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.